Methyl 3-bromo-4-chloro-5-nitrobenzoate
Overview
Description
“Methyl 3-bromo-4-chloro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrClNO4 . It is a derivative of benzoic acid .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps. For instance, the synthesis of a compound with nitro, bromine, and amine groups requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The exact synthesis process for “this compound” may vary.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods. For instance, NMR, FTIR, and Raman spectroscopy can provide valuable information about the compound’s structure .Physical and Chemical Properties Analysis
“this compound” has an average mass of 260.042 Da and a monoisotopic mass of 258.947998 Da . More detailed physical and chemical properties would require further analysis.Scientific Research Applications
Analytical Method Development In the pharmaceutical sector, the development of HPLC methods for detecting genotoxic impurities highlights its importance. A study aimed at the simultaneous detection and quantification of various nitrobenzoate derivatives, including Methyl 3-bromo-4-chloro-5-nitrobenzoate, as potential genotoxic impurities in lenalidomide, showcases the critical need for accurate analytical methods in ensuring drug safety and compliance with regulatory standards (Kishore Gaddam et al., 2020).
Molecular Structure and Reactivity Research into the molecular structure and reactivity of related compounds, like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, offers insights into the fundamental chemical properties, including hyperpolarizability, vibrational wavenumbers, and molecular stability. Such studies are pivotal for understanding the electronic properties and potential applications of this compound derivatives in materials science and molecular engineering (C. S. Chidan Kumar et al., 2014).
Corrosion Inhibition Investigations into the use of benzotriazole derivatives, including those related to this compound, for copper corrosion inhibition in sulphate solutions, also highlight its application in materials science. These studies are crucial for developing more effective corrosion inhibitors, which are essential for protecting metals in industrial applications (K. Aramaki et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-bromo-4-chloro-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRMBOFGAVRCAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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